

2,3,5,6-Tetrafluoropyridine boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoropyridine

Cat. No.: B1295328

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoropyridine

This guide provides a comprehensive overview of the boiling point and density of **2,3,5,6-tetrafluoropyridine**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of 2,3,5,6-Tetrafluoropyridine

2,3,5,6-Tetrafluoropyridine is a fluorinated heterocyclic compound with applications in organic synthesis and as a pharmaceutical intermediate.^{[1][2]} Its physical properties are crucial for its handling, reaction setup, and purification.

Property	Value	Conditions
Boiling Point	101-102 °C	at 760 mmHg (lit.) [1] [2] [3]
Density	1.499 g/mL	at 25 °C (lit.) [1] [2]
1.52	Specific Gravity (20/20) [3]	
Molecular Formula	C ₅ HF ₄ N	
Molecular Weight	151.06 g/mol	[4] [5]
Appearance	Clear colorless to light yellow liquid	[1] [3]
Refractive Index	n _{20/D} 1.4046	(lit.) [2]
Flash Point	31 °C	closed cup [1] [3]
CAS Number	2875-18-5	[1] [2] [5]

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[6\]](#) For small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.

Micro-Reflux Method[\[7\]](#)[\[8\]](#)

This method is suitable when a few milliliters of the liquid are available.

Apparatus:

- Small test tube (e.g., 150 mm diameter)
- Heating block or oil bath

- Hot plate with magnetic stirrer
- Small magnetic stirring bar
- Thermometer
- Clamps and stand

Procedure:

- Place approximately 0.5 mL of **2,3,5,6-tetrafluoropyridine** into the test tube along with a small magnetic stirring bar.
- Position the test tube in the heating block on the hot plate stirrer and clamp it securely.
- Clamp the thermometer and lower it into the test tube, ensuring the thermometer bulb is about 1 cm above the liquid surface.
- Begin gentle stirring and heating.
- Observe for boiling (bubbling) and the condensation of vapor on the test tube walls, forming a refluxing ring. The thermometer bulb should be at the level of this ring for an accurate reading.
- When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point.
- Record the atmospheric pressure as the boiling point is pressure-dependent.

Thiele Tube Method[\[6\]](#)[\[9\]](#)

This method is ideal for very small sample quantities.

Apparatus:

- Thiele tube
- Micro test tube (or sodium fusion tube)

- Capillary tube (sealed at one end)
- Thermometer
- Heating oil (e.g., mineral oil)
- Bunsen burner or other heat source
- Rubber band or thread

Procedure:

- Fill the micro test tube to about half-full with **2,3,5,6-tetrafluoropyridine**.
- Place the capillary tube, with its sealed end up, into the micro test tube.
- Attach the micro test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer assembly into the Thiele tube containing heating oil. The sample should be near the middle of the main body of the tube.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[\[8\]](#)
- As the temperature rises, air will be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, this is typically determined using a pycnometer or by direct mass and volume measurements.

Pycnometer Method[\[10\]](#)

A pycnometer is a flask with a specific, accurately known volume, which allows for precise density measurements.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Thermometer
- Constant temperature bath

Procedure:

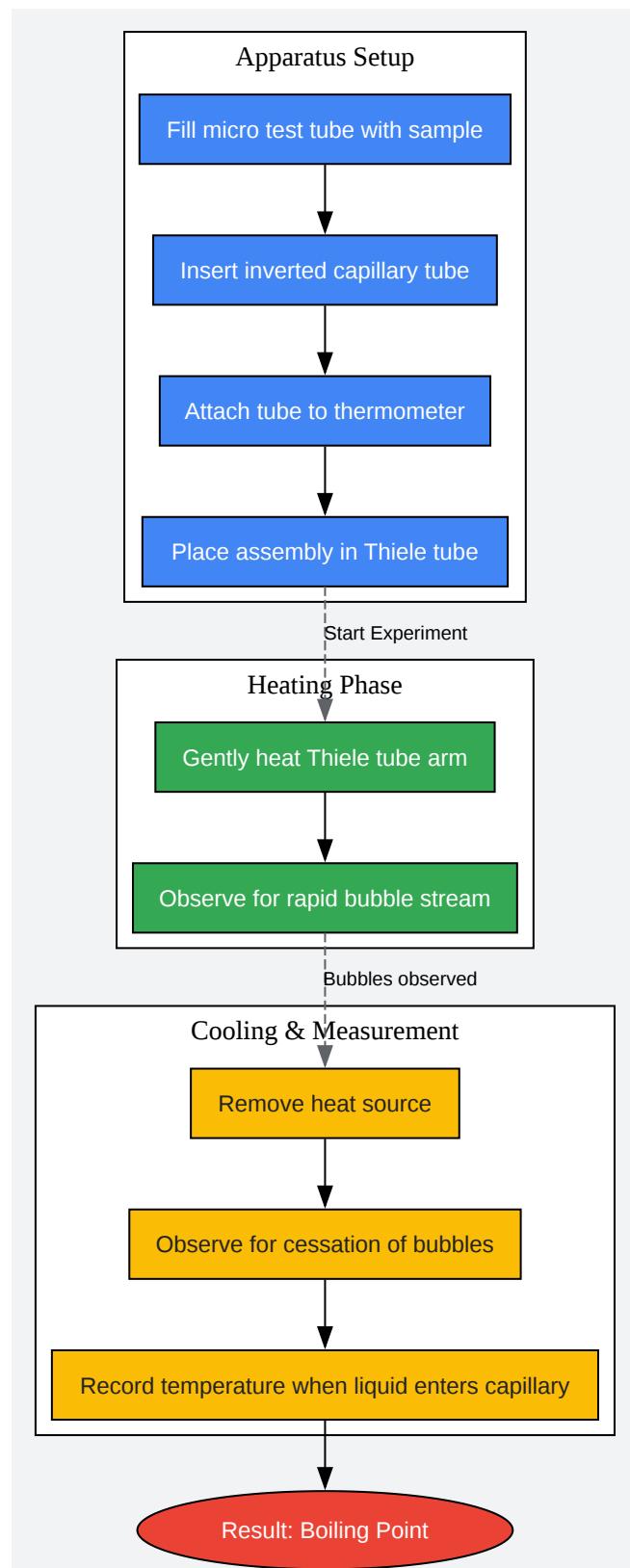
- Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.
- Fill the pycnometer with **2,3,5,6-tetrafluoropyridine**, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
- Carefully dry the outside of the pycnometer and weigh it again.
- The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Direct Mass and Volume Measurement[\[11\]](#)[\[12\]](#)[\[13\]](#)

This is a simpler, though potentially less accurate, method.

Apparatus:

- Graduated cylinder or volumetric pipette
- Beaker


- Electronic balance

Procedure:

- Place a clean, dry beaker on the electronic balance and tare the mass.
- Accurately measure a specific volume of **2,3,5,6-tetrafluoropyridine** using a graduated cylinder or volumetric pipette and transfer it to the beaker.
- Record the mass of the liquid.
- Calculate the density using the formula: Density = Mass / Volume.
- For improved accuracy, this can be repeated with different volumes and the results averaged.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of a liquid's boiling point using the Thiele tube method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5,6-Tetrafluoropyridine CAS 2875-18-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 3. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,3,5,6-Tetrafluoropyridine | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. wjec.co.uk [wjec.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2,3,5,6-Tetrafluoropyridine boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295328#2-3-5-6-tetrafluoropyridine-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com